2,6-Dimethylheptane-2,4-diol
Overview
Description
2,6-Dimethylheptane-2,4-diol is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Reactions
2,6-Dimethylheptane-2,4-diol undergoes various transformations in acidic media, such as hydration to form triacetone dialcohol and cyclisation to tetramethyltetrahydro-γ-pyrone. These processes have been explored using techniques like polarography, infrared, and nuclear magnetic resonance, providing insights into thermodynamic data and reaction mechanisms (Cabani & Ceccanti, 1966).
Synthesis and Conversion for Pheromone Components
The synthesis of enantiomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether and their conversion into enantiomers of sex pheromone components for the apple leafminer represents a significant application in the field of organic chemistry and entomology (Nakamura & Mori, 2000).
Low-Temperature Oxidation Chemistry
The study of the low-temperature oxidation chemistry of 2,6-dimethylheptane using experimental and computational methods has provided essential insights. This research helps understand the ignition delay times and the impact of newly developed chemistry of 2,6-dimethylheptane on these delay times, which is crucial for fuels and combustion processes (He et al., 2020).
Spectroscopic Studies and Tautomerism
Studies on the tautomers of heptane-2,4,6-trione and its methylated homologues, including 2,6-dimethylheptane derivatives, have been conducted. These studies use NMR and IR spectroscopy to understand keto-enol tautomerism and the effects of branched methyl groups on this process (Sagara, Kobayashi & Ueno, 1972).
Molecular Structure and Hydrogen Bond Analysis
Research on the molecular structure and hydrogen bond strength of 2,6-dimethylheptane derivatives, like 2,6-dimethylheptane-3,5-dione, utilizes techniques such as NMR, IR, Raman, and UV spectroscopy, along with density functional theory (DFT) estimations. This provides valuable insights into the character of intramolecular hydrogen bonding and helps understand the molecular structure and reactivity (Sayyar et al., 2021).
Properties
IUPAC Name |
2,6-dimethylheptane-2,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUSHZAINIWHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.